N-Butyl-2-cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide
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Overview
Description
N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide is a chemical compound with a complex structure that includes a butyl group, a cyclopentyl ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide typically involves multiple steps, including the formation of the oxazole ring and the attachment of the butyl and cyclopentyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature .
Industrial Production Methods
Industrial production of N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide include other oxazole derivatives and compounds with similar structural features.
Uniqueness
What sets N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide apart is its specific combination of functional groups and structural elements, which confer unique chemical properties and potential applications
Properties
CAS No. |
57124-91-1 |
---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
N-butyl-2-cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C15H24N2O2/c1-3-4-9-17(15-16-12(2)11-19-15)14(18)10-13-7-5-6-8-13/h11,13H,3-10H2,1-2H3 |
InChI Key |
BVHDTEMUMTVCEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)CC2CCCC2 |
Origin of Product |
United States |
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